molecular formula C18H21NO4S B2634774 Ethyl 4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoate CAS No. 765925-52-8

Ethyl 4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoate

Cat. No.: B2634774
CAS No.: 765925-52-8
M. Wt: 347.43
InChI Key: RGOPOAMNTXBSHR-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoate is an organic compound with the molecular formula C18H21NO4S It is a derivative of benzoic acid and contains both ethyl and sulfonyl functional groups

Scientific Research Applications

Ethyl 4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Safety and Hazards

Ethyl 4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoate should be handled with care. Precautionary measures include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoate typically involves a multi-step process. One common method starts with the esterification of 4-aminobenzoic acid to form ethyl 4-aminobenzoate. This intermediate is then subjected to a nucleophilic substitution reaction with 2-methylbenzyl chloride in the presence of a base, such as sodium hydroxide, to introduce the 2-methylbenzyl group. Finally, the resulting compound is treated with methylsulfonyl chloride under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the aromatic ring or at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of Ethyl 4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific context and application of the compound.

Comparison with Similar Compounds

Ethyl 4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoate can be compared with other similar compounds, such as:

    Ethyl 4-aminobenzoate: Lacks the sulfonyl and 2-methylbenzyl groups, resulting in different chemical properties and reactivity.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, which can affect its solubility and reactivity.

    4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoic acid: The carboxylic acid form, which has different acidity and solubility properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[(2-methylphenyl)methyl-methylsulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-4-23-18(20)15-9-11-17(12-10-15)19(24(3,21)22)13-16-8-6-5-7-14(16)2/h5-12H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGOPOAMNTXBSHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N(CC2=CC=CC=C2C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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